molecular formula C8H9ClN6 B14189296 5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]pyridin-3-amine CAS No. 923033-76-5

5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]pyridin-3-amine

Numéro de catalogue: B14189296
Numéro CAS: 923033-76-5
Poids moléculaire: 224.65 g/mol
Clé InChI: DADWPBDDGMCSJW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]pyridin-3-amine is a heterocyclic compound that contains both a pyridine ring and a tetrazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloro and tetrazole groups in the molecule imparts unique chemical properties that can be exploited for various synthetic and biological applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]pyridin-3-amine typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride. This reaction is typically carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures.

    Chlorination of Pyridine: The pyridine ring can be chlorinated using reagents such as thionyl chloride or phosphorus pentachloride. This step introduces the chloro group at the desired position on the pyridine ring.

    Coupling Reaction: The final step involves coupling the chlorinated pyridine with the tetrazole derivative. This can be achieved using a base such as potassium carbonate in a suitable solvent like acetonitrile.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]pyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The tetrazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heterocyclic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine, thiol, or alkoxide derivatives, while oxidation and reduction reactions can produce different tetrazole derivatives.

Applications De Recherche Scientifique

5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]pyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique chemical properties make it suitable for the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: The compound can be used in the study of biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mécanisme D'action

The mechanism of action of 5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]pyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting or activating their function. The chloro group can also participate in interactions with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

    5-Bromo-2-[(2-methyl-2H-tetrazol-5-yl)methyl]pyridine: This compound is similar in structure but contains a bromo group instead of a chloro group.

    2-Butyl-4-chloro-1-{[2′-(1H-tetrazol-5-yl)methyl]pyridin-3-yl}methyl}-1H-imidazole-5-methanol:

    ®-3-(3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one: This compound contains a similar tetrazole-pyridine structure but with additional functional groups.

Uniqueness

5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]pyridin-3-amine is unique due to the specific combination of the chloro and tetrazole groups, which imparts distinct chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Propriétés

Numéro CAS

923033-76-5

Formule moléculaire

C8H9ClN6

Poids moléculaire

224.65 g/mol

Nom IUPAC

5-chloro-2-[(2-methyltetrazol-5-yl)methyl]pyridin-3-amine

InChI

InChI=1S/C8H9ClN6/c1-15-13-8(12-14-15)3-7-6(10)2-5(9)4-11-7/h2,4H,3,10H2,1H3

Clé InChI

DADWPBDDGMCSJW-UHFFFAOYSA-N

SMILES canonique

CN1N=C(N=N1)CC2=C(C=C(C=N2)Cl)N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.